3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
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Description
3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H21ClN4O3S and its molecular weight is 504.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity The synthesis of thienopyrimidine derivatives, including compounds with structures related to the one , has been extensively studied due to their significant biological activities. For example, El-Gazzar et al. (2006) demonstrated the preparation of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, showing high biological activities like adenosine kinase inhibition, platelet aggregation inhibition, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006). Similarly, Tolba et al. (2018) prepared a series of thieno[2,3-d]pyrimidine derivatives with notable antimicrobial and anti-inflammatory properties (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Chemical Transformations and Reactions The versatility of thienopyrimidine derivatives in chemical reactions facilitates the creation of compounds with a wide range of biological activities. Dyachenko et al. (2020) described a one-pot synthesis method for Thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, showcasing the chemical flexibility of these compounds (Dyachenko, Dyachenko, Dorovatovsky, Khrustalev, & Nenajdenko, 2020). Additionally, Abdel-rahman, Awad, and Bakhite (1992) elaborated on the synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, further illustrating the compound's potential for creating diverse bioactive molecules (Abdel-rahman, Awad, & Bakhite, 1992).
Antimicrobial and Antiproliferative Properties Research has also explored the antimicrobial and antiproliferative properties of thienopyrimidine derivatives. More et al. (2013) synthesized various substituted thieno[2,3-d]pyrimidines, evaluating them for antibacterial properties, which underscores the potential of these compounds in developing new antimicrobial agents (More, Chandra, Nargund, & Nargund, 2013). Atapour-Mashhad et al. (2017) reported on the antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, highlighting their potential in cancer research (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017).
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S/c27-16-9-11-18(12-10-16)31-24(33)23-19-6-2-1-3-7-20(19)35-25(23)30(26(31)34)15-17-14-22(32)29-13-5-4-8-21(29)28-17/h4-5,8-14H,1-3,6-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMDKOLOQNQTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=O)N5C=CC=CC5=N4)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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